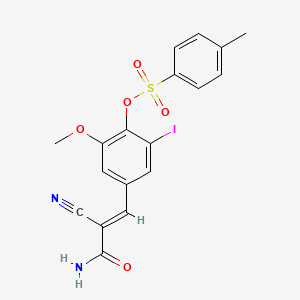
1-(2-chlorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide, also known as ML352, is a small molecule compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(2-chlorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of an enzyme called N-myristoyltransferase (NMT), which is involved in the regulation of various cellular processes. Inhibition of NMT by this compound leads to the disruption of the function of certain proteins that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in animal models. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation by suppressing the production of inflammatory cytokines. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chlorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide in lab experiments is its high specificity for NMT inhibition, which reduces the risk of off-target effects. Additionally, this compound has a low toxicity profile, which makes it suitable for in vivo studies. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for the study of 1-(2-chlorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide. One direction is to further investigate its potential use in cancer treatment, including its efficacy in combination with other cancer therapies. Another direction is to explore its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in treating neurological disorders.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide involves a series of chemical reactions that start with the reaction of 2-chlorobenzyl chloride with 2-methoxybenzylamine to form 1-(2-chlorobenzyl)-N-(2-methoxybenzyl)amine. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to ensure high yield and purity.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and prostate cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models of inflammatory diseases. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-26-20-9-5-3-6-17(20)14-23-21(25)16-10-12-24(13-11-16)15-18-7-2-4-8-19(18)22/h2-9,16H,10-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJOYQXHMIHENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5020433.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5020438.png)
![ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5020446.png)
![N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-methoxybenzamide](/img/structure/B5020453.png)
![ethyl {[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5020468.png)
![N-(2,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5020479.png)
![N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5020486.png)

![N-[4-methyl-5-(1-piperidinylsulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5020489.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5020497.png)
![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B5020498.png)
![6-bromo-5',5'-dimethyl-8-nitro-3'-phenyl-2'H-spiro[chromene-2,4'-[1,3]oxazolidin]-2'-one](/img/structure/B5020505.png)
![2-[2-(2-bromophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5020512.png)
